molecular formula C13H19N B2369046 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 404576-42-7

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2369046
CAS No.: 404576-42-7
M. Wt: 189.302
InChI Key: VORVPPDFYWENEL-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline (6-tBu-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a bulky tert-butyl substituent at the 6-position of the isoquinoline scaffold. THIQ derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and neurotoxic or neuroprotective effects .

Properties

IUPAC Name

6-tert-butyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-5,8,14H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORVPPDFYWENEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404576-42-7
Record name 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring. For instance, the reaction of tert-butylamine with a suitable aldehyde under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar THIQ Derivatives

Structural and Functional Differences

Compound Name Substituent(s) Key Biological Activities References
6-(Tert-butyl)-THIQ 6-tert-butyl Potential CNS targeting (inferred from lipophilicity), enzyme inhibition (hypothesized)
6,7-Dimethoxy-THIQ 6,7-dimethoxy ADAMTS-4 inhibition, σ2 receptor modulation, analgesic/anti-inflammatory effects
1-Methyl-THIQ (1MeTIQ) 1-methyl Dopaminergic neurotoxicity, Parkinson’s disease relevance, BBB penetration
6-Trifluoromethyl-THIQ HCl 6-CF3 Unknown (CF3 enhances metabolic stability in general)
7,8-Dichloro-THIQ 7,8-dichloro Phenylethanolamine N-methyltransferase (PNMT) inhibition
6-Methylsulfonyl-THIQ 6-SO2Me Unknown (sulfonyl groups often improve solubility/binding)
Enzyme Inhibition
  • 6,7-Dimethoxy-THIQ : Exhibits potent ADAMTS-4 inhibition (IC50 ~10 nM) and serves as a σ2 receptor ligand. Removal of the 6,7-dimethoxy group reduces activity, but truncation at the R1 position retains potency .
  • 7,8-Dichloro-THIQ : Inhibits PNMT (IC50 = 10 μM). Bis-THIQ derivatives (e.g., C6-bridged) show enhanced potency (IC50 = 0.08–2 μM), suggesting cooperative binding .
  • 6-tBu-THIQ : While unstudied, the tert-butyl group may improve binding to hydrophobic enzyme pockets (e.g., HDACs or xanthine oxidase), similar to 6,7-dimethoxy-THIQ in ADAMTS-4 inhibition .
Neurotoxicity and CNS Effects
  • 1MeTIQ: N-methylated metabolites (e.g., N-methyl-isoquinolinium ion) are neurotoxic, resembling MPTP’s mechanism in Parkinson’s disease. 1MeTIQ penetrates the BBB and concentrates in the brain .
  • 6-tBu-THIQ: The tert-butyl group likely enhances BBB penetration compared to smaller substituents (e.g., methoxy).

Pharmacokinetic and Metabolic Comparison

Compound Metabolic Pathway BBB Penetration Key Metabolites
1MeTIQ N-methylation → oxidation → neurotoxins High (~4.5× blood) 4-Hydroxy-1MeTIQ, N-methyl derivatives
6,7-Dimethoxy-THIQ Demethylation, hydroxylation Moderate 4-Hydroxy-THIQ
6-tBu-THIQ Likely resistant to N-methylation High (predicted) Stable tert-butyl group minimizes metabolism

Biological Activity

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline (TB-THIQ) is a compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TB-THIQ, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of TB-THIQ features a bicyclic framework consisting of a benzene ring fused to a piperidine-like ring, with a tert-butyl group at the 6-position. This structural modification enhances its lipophilicity and stability , facilitating better penetration across biological membranes and interaction with molecular targets.

TB-THIQ's biological activity is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that it may inhibit enzymes responsible for neurotransmitter degradation, thereby enhancing neurotransmitter availability in synaptic clefts. This mechanism is crucial for its potential neuroprotective effects and analgesic properties.

Interaction with Neurotransmitter Systems

  • Dopamine Receptors : TB-THIQ has shown potential in interacting with dopamine receptors, which are critical in managing mood and cognitive functions.
  • Opioid Receptors : The compound may also influence opioid receptor pathways, suggesting analgesic effects that warrant further investigation.

Neuroprotective Effects

Studies have highlighted TB-THIQ's promising neuroprotective properties. It has been investigated for its role in treating neurodegenerative diseases by:

  • Enhancing neurotransmitter levels.
  • Inhibiting enzymes that degrade neurotransmitters like acetylcholine.

Analgesic Properties

The compound exhibits analgesic effects through mechanisms involving opioid receptor modulation. This suggests its potential utility in pain management therapies.

Antiviral Activity

Recent research has explored the antiviral properties of TB-THIQ derivatives against SARS-CoV-2:

  • A related compound demonstrated an EC50 of 2.78 μM in inhibiting viral replication in human lung cells, showcasing comparable potency to established antiviral drugs like chloroquine .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of TB-THIQ compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,2,3,4-TetrahydroisoquinolineParent compound without tert-butyl groupLacks enhanced lipophilicity and stability
6-Bromo-1,2,3,4-tetrahydroisoquinolineBrominated derivativeDifferent reactivity and biological activity
1,2,3,4-Tetrahydroisoquinoline-3-carboxylateCarboxylated derivativeUsed in different synthetic applications

The presence of the tert-butyl group significantly enhances TB-THIQ's stability and lipophilicity compared to these compounds. This unique feature facilitates better interaction with biological targets.

Case Studies

  • Neuroprotective Studies : In vitro studies have shown that TB-THIQ can effectively inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This effect is crucial for cognitive function and memory retention.
  • Antiviral Studies : The antiviral efficacy of TB-THIQ derivatives against SARS-CoV-2 has been documented, demonstrating significant inhibition of viral replication in cell cultures. These findings support further development as potential therapeutic agents against viral infections .

Q & A

Q. Advanced

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric Pictet-Spengler reactions .
  • Dynamic Kinetic Resolution : Combine chiral ligands (e.g., SPRIX) with transition metals (Pd, Ru) to control stereochemistry during cyclization .
  • Analytical Validation : Confirm enantiopurity via polarimetry, circular dichroism (CD), or chiral stationary phase HPLC .

Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Q. Advanced

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity and substituent effects (e.g., tert-butyl singlet at ~1.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, especially for halogenated derivatives .
  • X-ray Diffraction : Resolves ambiguities in stereochemistry and crystal packing effects .

How does the tert-butyl group affect the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • Acidic Conditions : The tert-butyl group resheres protonation at the isoquinoline nitrogen, preventing ring-opening reactions.
  • Thermal Stability : Decomposition occurs above 200°C, primarily via retro-aldol pathways.
  • Oxidative Stability : The group reduces susceptibility to autoxidation compared to methyl or ethyl analogs, as shown in accelerated stability testing (40°C/75% RH for 6 months) .

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